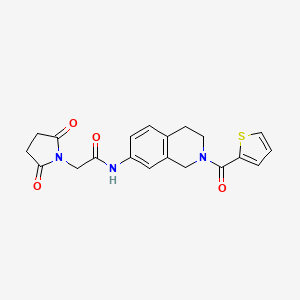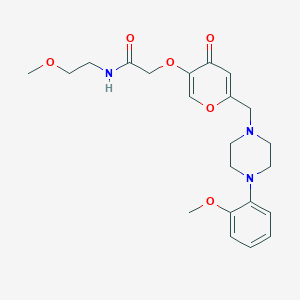
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide
概要
説明
2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide is a chemical compound with a complex structure that includes a furan ring, a carboxamide group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide typically involves multiple steps One common method includes the reaction of 2,5-dimethylfuran with a suitable carboxylating agent to introduce the carboxamide groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction parameters and can lead to higher throughput compared to traditional batch processes .
化学反応の分析
Types of Reactions
2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone and iodine, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylamines, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
科学的研究の応用
2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure but lacking the furan and carboxamide groups.
N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine: Another similar compound with a butyl group instead of the furan ring.
Uniqueness
2,5-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide is unique due to its combination of a furan ring, a carboxamide group, and a piperidine ring.
特性
IUPAC Name |
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10-7-13(11(2)20-10)14(19)17-12-8-15(3,4)18-16(5,6)9-12/h7,12,18H,8-9H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHJOJXCJVWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2525853.png)
![N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2,4-DICHLOROBENZAMIDE](/img/structure/B2525854.png)
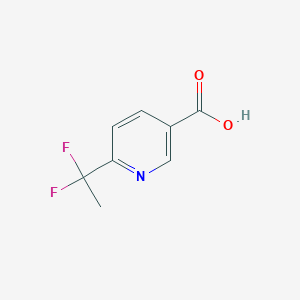
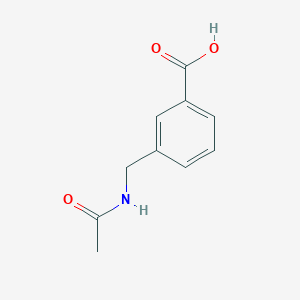
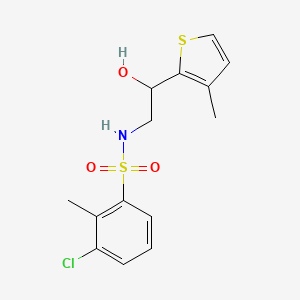
![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)
![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
![6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2525866.png)

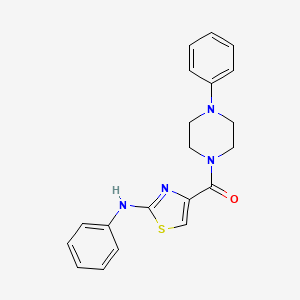
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
